molecular formula C9H17O5P B047938 Allyl diethylphosphonoacetate CAS No. 113187-28-3

Allyl diethylphosphonoacetate

Cat. No. B047938
M. Wt: 236.2 g/mol
InChI Key: USZLAMOPIWNLPH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of allyl diethylphosphonoacetate and its derivatives involves various catalytic and organocatalytic methods. One notable method is the Pd-catalyzed asymmetric allylic alkylation of ethyl-2-fluoro-2-(diethoxyphosphoryl)acetate, producing α-fluorophosphonates with high selectivity (Huang et al., 2014). Another method involves phosphine-catalyzed allylic substitution, generating N-protected β-amino phosphonic acid esters with exceptional regiospecificity (Park et al., 2006).

Molecular Structure Analysis

The molecular structure of allyl diethylphosphonoacetate is characterized by its allyl group and diethylphosphonoacetate moiety. This structure is pivotal for its reactivity and the ability to undergo various chemical transformations. Detailed molecular structure analysis can be achieved through techniques such as NMR spectroscopy, providing insight into the compound's configuration and electronic environment.

Chemical Reactions and Properties

Allyl diethylphosphonoacetate participates in a wide range of chemical reactions, including sigmatropic rearrangements, allylic substitutions, and copolymerizations. For example, the sigmatropic [2,3]-Wittig rearrangement of α-allylic-heterosubstituted methylphosphonates demonstrates its capability to form rearranged phosphonates under specific conditions (Gulea-Purcarescu et al., 1996).

Physical Properties Analysis

The physical properties of allyl diethylphosphonoacetate, such as boiling point, melting point, and solubility, are essential for its handling and application in various reactions. These properties depend on the compound's molecular structure and dictate its phase behavior and compatibility with solvents and reagents.

Chemical Properties Analysis

The chemical properties of allyl diethylphosphonoacetate, including its reactivity, stability, and functional group compatibility, are crucial for its application in synthesis. Its ability to undergo reactions with high regio- and stereoselectivity makes it a valuable tool in the synthesis of complex organic molecules with precise structural requirements.

Scientific Research Applications

  • Horner-Wadsworth-Emmons reaction

    • Application : The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction and is used to prepare α,β-unsaturated esters .
    • Method : Allyl diethylphosphonoacetate is used as a reactant in the HWE reaction .
    • Results : The HWE reaction typically results in the formation of E-alkenes .
  • Preparation of phosphonate-functionalized cyclopentenones via regioselective Pauson-Khand processes

    • Application : Allyl diethylphosphonoacetate is used in the preparation of phosphonate-functionalized cyclopentenones .
    • Method : The Pauson-Khand reaction is a [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide to form a cyclopentenone .
    • Results : The result is a phosphonate-functionalized cyclopentenone .
  • Preparation of salicylihalamide analog saliphenylhalamide as potential vacuolar ATPase inhibitors and anticancer agents

    • Application : Allyl diethylphosphonoacetate is used in the synthesis of salicylihalamide analog saliphenylhalamide .
    • Method : The exact method of synthesis is not specified in the sources .
    • Results : Saliphenylhalamide is a potential vacuolar ATPase inhibitor and anticancer agent .
  • Solid-phase synthesis of olefin-containing peptides via Horner-Emmons reaction as inhibitors of HTLV-1 protease

    • Application : Allyl diethylphosphonoacetate is used in the solid-phase synthesis of olefin-containing peptides .
    • Method : The peptides are synthesized via the Horner-Emmons reaction .
    • Results : The resulting peptides act as inhibitors of HTLV-1 protease .
  • Synthesis of fluorescent poly (aromatic amide) dendrimers

    • Application : Allyl diethylphosphonoacetate is used in the synthesis of fluorescent poly (aromatic amide) dendrimers .
    • Method : The exact method of synthesis is not specified in the sources .
    • Results : The resulting dendrimers are fluorescent, indicating potential applications in sensing and imaging .
  • Polyvinylphosphonates for biomedical applications

    • Application : Allyl diethylphosphonoacetate is used in the synthesis of polyvinylphosphonates, which are promising candidates for biomedical applications .
    • Method : The polymers are synthesized via polymer-analogous transformations .
    • Results : The resulting polyvinylphosphonates exhibit a tunable lower critical solution temperature, high biocompatibility, and a broad foundation for post-synthetic modifications .
  • Synthesis of Fluorescent Poly(Aromatic Amide) Dendrimers

    • Application : Allyl diethylphosphonoacetate is used in the synthesis of fluorescent poly (aromatic amide) dendrimers .
    • Method : The exact method of synthesis is not specified in the sources .
    • Results : The resulting dendrimers are fluorescent, indicating potential applications in sensing and imaging .
  • Polyvinylphosphonates for Biomedical Applications

    • Application : Allyl diethylphosphonoacetate is used in the synthesis of polyvinylphosphonates, which are promising candidates for biomedical applications .
    • Method : The polymers are synthesized via polymer-analogous transformations .
    • Results : The resulting polyvinylphosphonates exhibit a tunable lower critical solution temperature, high biocompatibility, and a broad foundation for post-synthetic modifications .

Safety And Hazards

Allyl diethylphosphonoacetate is classified as an eye irritant (Category 2A), H319 . It causes serious eye irritation and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing eye protection/face protection .

Future Directions

While specific future directions for Allyl diethylphosphonoacetate were not found in the search results, it is worth noting that untargeted metabolomics studies and further validation studies should be performed to discover more reliable Biomarkers of Food Intake (BFIs) for individual Allium vegetables and the whole food group .

properties

IUPAC Name

prop-2-enyl 2-diethoxyphosphorylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17O5P/c1-4-7-12-9(10)8-15(11,13-5-2)14-6-3/h4H,1,5-8H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USZLAMOPIWNLPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC(=O)OCC=C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50404519
Record name Allyl P,P-diethylphosphonoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Allyl diethylphosphonoacetate

CAS RN

113187-28-3
Record name Allyl P,P-diethylphosphonoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Allyl P,P-diethylphosphonoacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

29.2 g of the diethylphosphonoacetic acid thus obtained was dissolved in 350 me of methylene chloride, and 17.8 g of allyl alcohol, 1.92 g of 4-dimethylaminopyridine and 29.0 g of 1-ethyl-3-(3-methylaminopropyl)carbodiimide hydrochloride were added thereto with stirring under cooling with ice. The mixture was stirred at room temperature overnight. The reaction solution was evaporated under reduced pressure. The residue was dissolved in ethyl acetate, then sequentially washed with 1N hydrochloric acid, water, a saturated sodium hydrogencarbonate aqueous solution and a saturated sodium chloride aqueous solution, and dried over anhydrous magnesium sulfate. The drying agent was separated by filtration, and then the solvent was distilled off under reduced pressure to obtain 28.9 g of allyl diethylphosphonoacetate.
Quantity
29.2 g
Type
reactant
Reaction Step One
Quantity
17.8 g
Type
reactant
Reaction Step Two
Name
1-ethyl-3-(3-methylaminopropyl)carbodiimide hydrochloride
Quantity
29 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
1.92 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
JK Bang, H Naka, K Teruya, S Aimoto, H Konno… - …, 2006 - thieme-connect.com
… acrylate resin (CLEAR)-supported Fmoc-Glu-O-allyl (1) was treated with Dess-Martin periodinane followed by the Horner-Emmons reaction with allyl diethylphosphonoacetate/[Me 3 Si] …
Number of citations: 0 www.thieme-connect.com
JK Bang, H Naka, K Teruya, S Aimoto… - The Journal of …, 2005 - ACS Publications
… The resin was then treated with Dess−Martin periodinane followed by allyl diethylphosphonoacetate/[(CH 3 ) 3 Si] 2 NLi (2 equiv) at 0 C to afford 4. After cleavage of the …
Number of citations: 13 pubs.acs.org
A Bhattacharjee, OR Seguil, JK De Brabander - Tetrahedron Letters, 2001 - Elsevier
… Thus, silylation of phenol 3 8 (1:1 mixture at C 11 ), oxidative cleavage of the terminal olefin and homologation of the resulting aldehyde 6 with allyl diethylphosphonoacetate provided …
Number of citations: 82 www.sciencedirect.com
AH Butt, G áStuart Cockerill, HJ Easterfield… - Journal of the …, 1999 - pubs.rsc.org
… Allyl diethylphosphonoacetate 7 …
Number of citations: 23 pubs.rsc.org
Y Wu, OR Seguil, JK De Brabander - Organic letters, 2000 - ACS Publications
… Therefore, a series of optimization experiments were performed that quickly led to the use of allyl diethylphosphonoacetate in the Horner−Wadsworth−Emmons homologation, delivering …
Number of citations: 79 pubs.acs.org
Y Wu, X Liao, R Wang, XS Xie… - Journal of the American …, 2002 - ACS Publications
… Therefore, a series of optimization experiments were performed that quickly led to the use of allyl diethylphosphonoacetate, delivering allyl ester 36b with 18:1 selectivity for the E-isomer…
Number of citations: 121 pubs.acs.org
ND Smith, PJ Kocienski, SDA Street - Synthesis, 1996 - thieme-connect.com
… Chain extension of aldehyde 29 with the sodium derivative of allyl diethylphosphonoacetate led to exclusive formation of the (E)-allyl ester 30 in 96% yield. In order to create the oxane …
Number of citations: 81 www.thieme-connect.com
F Aulenta, MGB Drew, A Foster, W Hayes… - The Journal of …, 2005 - ACS Publications
… The resultant aldehyde 4 was then reacted with allyl diethylphosphonoacetate under Wadsworth−Horner−Emmons conditions to achieve the dinitrocinnamate 2 in 67% yield. …
Number of citations: 18 pubs.acs.org
T Hwang, JP Tuccinardi, AA Beard… - Angewandte Chemie …, 2022 - Wiley Online Library
Described herein are the first total syntheses of (±)‐dracocephalone A (1) and (±)‐dracocequinones A (4) and B (5). The synthesis was initially envisioned as proceeding through an …
Number of citations: 2 onlinelibrary.wiley.com
D Takano, T Nagamitsu, H Ui, K Shiomi… - Organic …, 2001 - ACS Publications
… Oxidation of 18 with Dess−Martin periodinane followed by Horner−Wadsworth−Emmons reaction of the corresponding aldehyde with allyl diethylphosphonoacetate, LiCl, and …
Number of citations: 67 pubs.acs.org

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